molecular formula C26H18N2O6 B4940420 methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate

methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate

Cat. No.: B4940420
M. Wt: 454.4 g/mol
InChI Key: SRYMWGSAVTUTLT-RCCKNPSSSA-N
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Description

Methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate is a complex organic compound with a unique structure that includes a naphthalene ring, a diazinane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate typically involves multiple steps, including the formation of the naphthalene derivative, the diazinane ring, and the benzoate ester. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives, diazinane derivatives, and benzoate esters. Examples include:

  • Naphthalene-1-yl derivatives
  • Diazinane-1-yl derivatives
  • Benzoate esters with different substituents

Uniqueness

Methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with other similar compounds.

Properties

IUPAC Name

methyl 4-[(5E)-2,4,6-trioxo-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-diazinan-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O6/c1-3-14-34-22-13-10-16-6-4-5-7-19(16)20(22)15-21-23(29)27-26(32)28(24(21)30)18-11-8-17(9-12-18)25(31)33-2/h1,4-13,15H,14H2,2H3,(H,27,29,32)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMWGSAVTUTLT-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC#C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OCC#C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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